molecular formula C14H16O B2378829 (R)-2-Methyl-3-(2-naphthyl)-1-propanol CAS No. 171667-31-5

(R)-2-Methyl-3-(2-naphthyl)-1-propanol

Cat. No.: B2378829
CAS No.: 171667-31-5
M. Wt: 200.281
InChI Key: NNMLTYQACUGUNQ-LLVKDONJSA-N
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Description

(R)-2-Methyl-3-(2-naphthyl)-1-propanol is a chiral tertiary alcohol characterized by a 2-naphthyl substituent at the third carbon and a methyl group at the second carbon of the propanol backbone. The R-configuration at the chiral center confers stereoselective properties, making it relevant in asymmetric synthesis and pharmaceutical applications.

Properties

IUPAC Name

(2R)-2-methyl-3-naphthalen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-11(10-15)8-12-6-7-13-4-2-3-5-14(13)9-12/h2-7,9,11,15H,8,10H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMLTYQACUGUNQ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=CC=CC=C2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-3-(2-naphthyl)-1-propanol typically involves the asymmetric reduction of the corresponding ketone or aldehyde precursor. One common method is the enantioselective reduction of 2-Methyl-3-(2-naphthyl)-1-propanone using chiral catalysts or reagents. For instance, the use of chiral Brønsted acids or chiral phosphoric acids can facilitate the reduction process under mild conditions .

Industrial Production Methods

Industrial production of ®-2-Methyl-3-(2-naphthyl)-1-propanol may involve large-scale asymmetric hydrogenation processes. These processes often utilize chiral ligands and metal catalysts such as rhodium or iridium complexes to achieve high enantioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-3-(2-naphthyl)-1-propanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: 2-Methyl-3-(2-naphthyl)-1-propanone or 2-Methyl-3-(2-naphthyl)-1-propanal.

    Reduction: 2-Methyl-3-(2-naphthyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-Methyl-3-(2-naphthyl)-1-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Methyl-3-(2-naphthyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, thereby influencing biochemical pathways and physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

The compound’s primary distinguishing features include:

  • 2-Naphthyl group : Positioned at the third carbon, contributing to steric bulk and aromatic interactions.
  • Methyl group : At the second carbon, enhancing lipophilicity.
  • Primary alcohol : At the terminal carbon, influencing reactivity in oxidation or esterification reactions.

Table 1 compares (R)-2-Methyl-3-(2-naphthyl)-1-propanol with structurally related compounds from the evidence:

Compound Name Naphthyl Position Functional Groups Substituents Configuration Source
This compound 2-naphthyl Primary alcohol Methyl at C2 R N/A
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (Compound b) 1-naphthyl Secondary alcohol, amine Thiophene, methylamino - USP Supplement
1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol (Compound d) 2-naphthyl Secondary alcohol, amine Thiophene, methylamino - USP Supplement
1-Propanol - Primary alcohol None - Catalysis Sci. & Tech.

Key Observations :

  • Functional Groups : Unlike amine- and thiophene-containing analogues (e.g., Compounds b and d), the target lacks heteroatoms, reducing polar interactions but increasing hydrophobicity .
  • Steric Effects: The methyl group at C2 introduces steric hindrance, which could slow nucleophilic attacks at the alcohol group compared to simpler alcohols like 1-propanol .
Physicochemical Properties (Inferred)
  • Lipophilicity: Higher than 1-propanol due to the aromatic naphthyl group and methyl substitution.
  • Solubility : Likely poor in aqueous media compared to amine-containing analogues (e.g., Compound d), which benefit from hydrogen-bonding capabilities .

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